Cas no 1894548-05-0 (3-(hydroxymethyl)-1,2,4triazolo4,3-apyridine-8-carboxylic acid)

3-(hydroxymethyl)-1,2,4triazolo4,3-apyridine-8-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8- carboxylic acid
- 3-(hydroxymethyl)-1,2,4triazolo4,3-apyridine-8-carboxylic acid
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- MDL: MFCD34551420
- Inchi: 1S/C8H7N3O3/c12-4-6-9-10-7-5(8(13)14)2-1-3-11(6)7/h1-3,12H,4H2,(H,13,14)
- InChI Key: YVXJQUMYBICDFY-UHFFFAOYSA-N
- SMILES: C12=NN=C(CO)N1C=CC=C2C(O)=O
3-(hydroxymethyl)-1,2,4triazolo4,3-apyridine-8-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28336161-0.25g |
3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
1894548-05-0 | 95% | 0.25g |
$594.0 | 2023-09-07 | |
1PlusChem | 1P02804O-100mg |
3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
1894548-05-0 | 95% | 100mg |
$576.00 | 2024-06-17 | |
1PlusChem | 1P02804O-1g |
3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
1894548-05-0 | 95% | 1g |
$1545.00 | 2024-06-17 | |
Aaron | AR0280D0-100mg |
3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
1894548-05-0 | 95% | 100mg |
$597.00 | 2025-02-15 | |
Aaron | AR0280D0-1g |
3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
1894548-05-0 | 95% | 1g |
$1675.00 | 2025-02-15 | |
Aaron | AR0280D0-500mg |
3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
1894548-05-0 | 95% | 500mg |
$1312.00 | 2025-02-15 | |
1PlusChem | 1P02804O-50mg |
3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
1894548-05-0 | 95% | 50mg |
$394.00 | 2024-06-17 | |
1PlusChem | 1P02804O-500mg |
3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
1894548-05-0 | 95% | 500mg |
$1219.00 | 2024-06-17 | |
1PlusChem | 1P02804O-10g |
3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
1894548-05-0 | 95% | 10g |
$6439.00 | 2024-06-17 | |
Aaron | AR0280D0-2.5g |
3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
1894548-05-0 | 95% | 2.5g |
$3258.00 | 2023-12-15 |
3-(hydroxymethyl)-1,2,4triazolo4,3-apyridine-8-carboxylic acid Related Literature
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on 3-(hydroxymethyl)-1,2,4triazolo4,3-apyridine-8-carboxylic acid
Comprehensive Overview of 3-(Hydroxymethyl)-1,2,4-Triazolo[4,3-a]Pyridine-8-Carboxylic Acid (CAS No. 1894548-05-0)
The compound 3-(hydroxymethyl)-1,2,4-triazolo[4,3-a]pyridine-8-carboxylic acid (CAS No. 1894548-05-0) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound belongs to the triazolopyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of both a hydroxymethyl group and a carboxylic acid moiety in its structure enhances its potential for derivatization, making it a valuable intermediate in drug discovery.
Recent studies highlight the growing interest in triazolopyridine derivatives as key building blocks for small-molecule therapeutics. Researchers are particularly focused on their applications in targeting kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The CAS 1894548-05-0 compound's structural versatility aligns with current trends in fragment-based drug design, where modular scaffolds are prioritized for optimizing drug-like properties. Its hydrogen-bonding capacity and metal-chelating potential further expand its utility in medicinal chemistry.
From a synthetic chemistry perspective, the 1,2,4-triazolo[4,3-a]pyridine core offers distinct advantages. Its fused ring system provides enhanced metabolic stability compared to simpler heterocycles, addressing a common challenge in drug development pipelines. The 8-carboxylic acid substituent enables straightforward conjugation with amines or alcohols via amide/ester formation, a feature frequently exploited in prodrug strategies. These characteristics make CAS No. 1894548-05-0 particularly relevant for developing targeted drug delivery systems.
The compound's physicochemical properties have been analyzed using advanced computational chemistry tools. LogP calculations suggest moderate lipophilicity, while molecular docking studies indicate favorable interactions with biological targets. Such data supports its inclusion in high-throughput screening libraries, especially for programs targeting protein-protein interactions. Its balanced solubility profile makes it suitable for both oral formulation development and parenteral administration routes.
In the context of green chemistry initiatives, synthetic routes to 3-(hydroxymethyl)-1,2,4-triazolo[4,3-a]pyridine-8-carboxylic acid have been optimized to reduce environmental impact. Modern catalytic methods employing biodegradable reagents demonstrate improved atom economy compared to traditional approaches. These advancements align with the pharmaceutical industry's push toward sustainable manufacturing practices while maintaining regulatory compliance.
Analytical characterization of this compound typically involves HPLC purity analysis, mass spectrometry, and multinuclear NMR spectroscopy. The carboxylic acid proton shows characteristic downfield shifting in 1H NMR, while the triazole ring protons exhibit distinct coupling patterns. Such detailed spectral data is crucial for quality control in GMP production environments where batch-to-batch consistency is paramount.
Emerging applications extend beyond pharmaceuticals. The compound's chelating properties are being explored in material science for designing metal-organic frameworks (MOFs) with tailored porosity. Additionally, its UV-absorbing characteristics make it a candidate for photostabilizer additives in polymer formulations. These multidisciplinary uses underscore the importance of CAS No. 1894548-05-0 in contemporary research.
For researchers sourcing this chemical, critical considerations include storage conditions (typically anhydrous environments at controlled temperatures) and compatibility with common organic solvents. The hydroxymethyl group necessitates protection during certain synthetic transformations, with silyl ethers or acetals being frequently employed. Such practical insights are vital for successful scale-up processes in industrial settings.
The patent landscape reveals increasing claims incorporating this scaffold, particularly in bioconjugation technologies and diagnostic probe development. Its ability to serve as a fluorescent tag when properly functionalized has opened new avenues in bioimaging applications. These developments position 3-(hydroxymethyl)-1,2,4-triazolo[4,3-a]pyridine-8-carboxylic acid as a compound with expanding commercial relevance.
Future research directions likely include exploring its enantioselective synthesis given the growing demand for chiral heterocycles in asymmetric catalysis. Computational QSAR modeling studies may further elucidate structure-activity relationships to guide rational drug design efforts. With the continuous evolution of preclinical research methodologies, this compound's role in addressing undruggable targets warrants close monitoring.
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